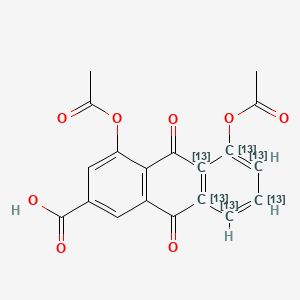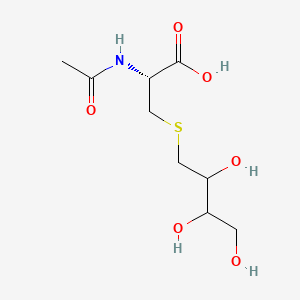
S-(2,3,4-Trihydroxybutyl)mercapturic Acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of S-(2,3,4-Trihydroxybutyl)mercapturic Acid typically involves the reaction of L-cysteine with N-acetyl-S-(2,3,4-trihydroxybutyl) derivatives . The reaction conditions often include the use of solvents like water or ethanol and may require specific pH adjustments to facilitate the reaction .
Industrial Production Methods: it is likely that large-scale synthesis follows similar routes as laboratory synthesis, with optimizations for yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions: S-(2,3,4-Trihydroxybutyl)mercapturic Acid can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of disulfides or sulfoxides.
Reduction: Reduction reactions can convert disulfides back to thiols.
Substitution: Nucleophilic substitution reactions can occur at the sulfur atom.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like dithiothreitol (DTT) or sodium borohydride are often used.
Substitution: Nucleophiles such as alkyl halides can be used in substitution reactions.
Major Products:
Oxidation: Disulfides or sulfoxides.
Reduction: Thiols.
Substitution: Various substituted mercapturic acids.
Wissenschaftliche Forschungsanwendungen
S-(2,3,4-Trihydroxybutyl)mercapturic Acid has several scientific research applications:
Chemistry: Used as a reference material in analytical chemistry for the study of butadiene metabolites.
Medicine: Studied for its relevance to cancer susceptibility and its potential use in diagnostic assays.
Industry: Utilized in the development of safety protocols for handling butadiene and related compounds.
Wirkmechanismus
The mechanism of action of S-(2,3,4-Trihydroxybutyl)mercapturic Acid involves its interaction with cellular proteins and enzymes. It is believed to exert its effects through the formation of adducts with nucleophilic sites on proteins, thereby altering their function . The molecular targets and pathways involved include detoxification pathways mediated by glutathione S-transferases .
Vergleich Mit ähnlichen Verbindungen
- S-(2-Hydroxyethyl)mercapturic Acid
- S-(2,3-Dihydroxypropyl)mercapturic Acid
- S-(2,3,4-Trihydroxybutyl)mercapturic Acid (Mixture of Diastereomers)
Comparison: this compound is unique due to its specific structure, which includes three hydroxyl groups on the butyl chain. This structural feature may influence its reactivity and interactions with biological molecules, making it distinct from other mercapturic acids .
Eigenschaften
IUPAC Name |
(2R)-2-acetamido-3-(2,3,4-trihydroxybutylsulfanyl)propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO6S/c1-5(12)10-6(9(15)16)3-17-4-8(14)7(13)2-11/h6-8,11,13-14H,2-4H2,1H3,(H,10,12)(H,15,16)/t6-,7?,8?/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGRUOXFPDCTBCA-KKMMWDRVSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CSCC(C(CO)O)O)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H](CSCC(C(CO)O)O)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO6S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90676177 |
Source


|
| Record name | N-Acetyl-S-(2,3,4-trihydroxybutyl)-L-cysteine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90676177 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
219965-90-9 |
Source


|
| Record name | N-Acetyl-S-(2,3,4-trihydroxybutyl)-L-cysteine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90676177 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
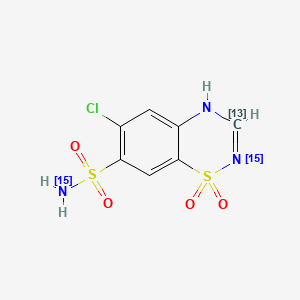
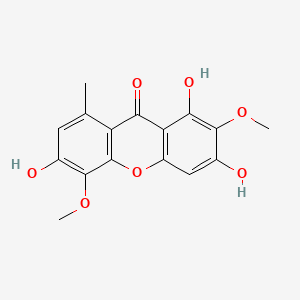
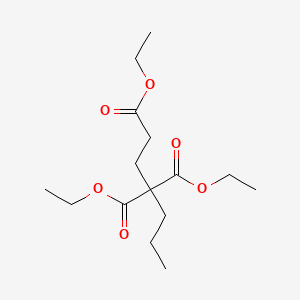
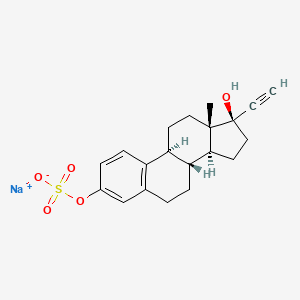
![[R-(R*,S*)]-3-[3-(3-Aminophenyl)-1-oxopentyl]-4-phenyl-2-oxazolidinone](/img/structure/B563631.png)
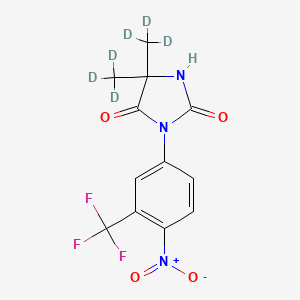
![cis 5-Fluoro-1-[2-(hydroxymethyl)-1,3-oxathiolan-5-yl]-2,4(1H,3H)-pyrimidinedione-13C,15N2](/img/structure/B563633.png)

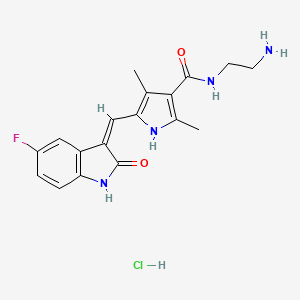
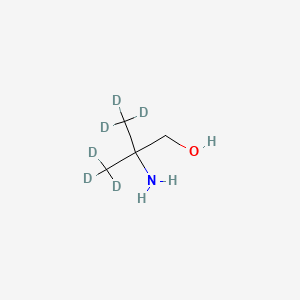
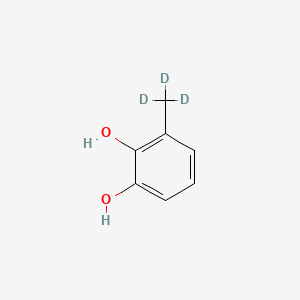
![2-[(R)-benzhydrylsulfinyl]acetic acid;cumene](/img/structure/B563648.png)
